molecular formula C17H16N2O B5696082 N-(4-cyanophenyl)-4-phenylbutanamide

N-(4-cyanophenyl)-4-phenylbutanamide

Cat. No.: B5696082
M. Wt: 264.32 g/mol
InChI Key: FUDNOEFRKFIJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanophenyl)-4-phenylbutanamide is a synthetic organic compound belonging to the phenylbutanamide class, characterized by a butanamide backbone substituted with a 4-cyanophenyl group at the nitrogen atom and a phenyl group at the 4-position of the butanamide chain. The cyano (-CN) substituent, a strong electron-withdrawing group, likely influences the compound’s electronic properties, solubility, and binding affinity to biological targets compared to other derivatives.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-13-15-9-11-16(12-10-15)19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNOEFRKFIJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-phenylbutanamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of phenylbutanamide derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
N-(4-Cyanophenyl)-4-phenylbutanamide -CN C₁₇H₁₆N₂O 264.33* Hypothesized HDAC6 inhibition (by analogy)
N-(4-Chlorophenyl)-4-phenylbutanamide -Cl C₁₆H₁₆ClNO 273.76 HDAC6 inhibitor; anti-proliferative activity (IC₅₀ = 2.1 µM in HeLa cells)
N-(4-Bromophenyl)-4-phenylbutanamide -Br C₁₆H₁₆BrNO 318.21 No direct activity data; high molecular weight may affect bioavailability
N-(4-Ethoxyphenyl)-4-phenylbutanamide -OCH₂CH₃ C₁₈H₂₁NO₂ 283.36 Increased lipophilicity (logP ~3.8) due to ethoxy group
ST1072 (CerS6 inhibitor) Complex* C₂₈H₃₉NO₄ 453.61 Ceramide synthase 6 (CerS6) inhibitor; reduces graft-versus-host disease (GVHD)

Estimated; *ST1072 structure includes a heptyloxy and hydroxymethyl group.

Key Observations :

  • Electron-Withdrawing vs.
  • Anti-Proliferative Activity : The chloro analog demonstrates potent HDAC6 inhibition, suggesting that electron-withdrawing substituents at the 4-position enhance interaction with HDAC6’s catalytic domain .
  • Lipophilicity : Ethoxy substitution increases logP, which may enhance blood-brain barrier penetration but could also elevate off-target risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.